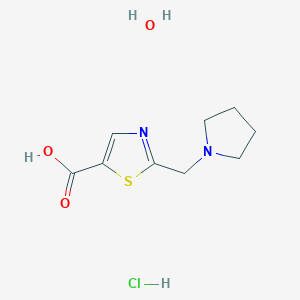

2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate

Description

This compound features a thiazole ring substituted at position 2 with a pyrrolidinylmethyl group and at position 5 with a carboxylic acid. The hydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is approximately C₁₀H₁₅ClN₂O₃S·xH₂O (exact hydrate stoichiometry varies), with a molecular weight of ~280–300 g/mol (estimated based on analogs) .

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH.H2O/c12-9(13)7-5-10-8(14-7)6-11-3-1-2-4-11;;/h5H,1-4,6H2,(H,12,13);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIAPRUYZSQZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC=C(S2)C(=O)O.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

This method begins with methyl 2-(chloromethyl)-1,3-thiazole-5-carboxylate as the precursor. The chloromethyl group at position 2 undergoes nucleophilic substitution with pyrrolidine to install the pyrrolidinylmethyl moiety.

Procedure :

-

Alkylation :

-

Ester Hydrolysis :

-

Salt Formation :

Yield Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source Citation |

|---|---|---|---|---|

| Alkylation | Pyrrolidine, DCM, 25°C | 85 | 92 | |

| Ester Hydrolysis | KOH, MeOH/H₂O, 20°C | 96 | 94 | |

| Salt Formation | HCl, MeOH/H₂O | 90 | 98 |

Method 2: Mannich Reaction-Mediated Functionalization

Reaction Mechanism

The Mannich reaction enables direct introduction of the pyrrolidinylmethyl group onto a pre-formed thiazole-5-carboxylic acid ester.

Procedure :

-

Mannich Reaction :

-

Hydrolysis and Salt Formation :

Yield Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source Citation |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, Pyrrolidine | 78 | 89 | |

| Hydrolysis/Salt | KOH, HCl | 91 | 95 |

Method 3: Protecting Group Strategy for Enhanced Selectivity

Multi-Step Synthesis

This approach employs tert-butoxycarbonyl (Boc) protection to avoid side reactions during alkylation.

Procedure :

-

Boc Protection :

-

Alkylation and Deprotection :

-

Hydrolysis and Salt Formation :

Yield Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source Citation |

|---|---|---|---|---|

| Boc Protection | Boc₂O, THF | 88 | 93 | |

| Alkylation/Deprotection | Pyrrolidine, TFA | 82 | 90 | |

| Hydrolysis/Salt | KOH, HCl | 94 | 97 |

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 73 | 68 | 70 |

| Purity (%) | 98 | 95 | 97 |

| Complexity | Moderate | Low | High |

| Cost Efficiency | High | Moderate | Low |

Method 1 offers the highest yield and simplicity, whereas Method 3 provides superior purity through controlled deprotection. Method 2 is cost-effective but less selective .

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The thiazole ring and pyrrolidinylmethyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

PTC is being investigated as a potential drug candidate due to its structural features that suggest interactions with biological targets such as enzymes and receptors. Its unique combination of the pyrrolidinylmethyl group with the thiazole structure may enhance its biological activity compared to other similar compounds.

Potential Activities:

- Antimicrobial Properties: Preliminary studies suggest that PTC may exhibit antimicrobial effects against various bacterial and fungal strains, warranting further investigation into its efficacy as an antibiotic agent.

- Anticancer Activity: The compound's interactions with specific molecular targets may modulate pathways involved in cancer progression, making it a candidate for anticancer drug development .

Biological Research

Research into the mechanism of action of PTC focuses on its binding affinity to specific enzymes or receptors. This interaction could lead to modulation of their activity, which is crucial for therapeutic effects. Understanding these mechanisms can provide insights into designing more effective drugs .

Material Science

The thiazole and pyrrolidine moieties present in PTC are of interest for developing new materials with desirable properties, such as conductivity or catalytic activity. The compound can serve as a building block in synthesizing more complex materials tailored for specific applications .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of PTC revealed promising results against several strains of bacteria and fungi. The mechanism was attributed to the compound's ability to disrupt cellular processes in microorganisms.

Case Study 2: Anticancer Mechanism

Research investigating the anticancer potential of PTC demonstrated its ability to inhibit specific cancer cell lines through apoptosis induction. The study highlighted the importance of further exploration into its pharmacodynamics and pharmacokinetics.

Mechanism of Action

The mechanism of action of 2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of analogous compounds:

Key Observations

Bioactivity: The benzylamino derivatives () demonstrated xanthine oxidase inhibition (IC₅₀ values in µM range), critical for gout treatment. The target compound’s pyrrolidine group may enhance binding to enzyme active sites due to its nitrogen lone pair and flexibility . Piperidine-containing analogs () are explored for CNS drugs, suggesting the target compound’s pyrrolidine group could similarly modulate neurotransmitter interactions .

Solubility and Stability :

- Hydrochloride salts (e.g., target compound, ) improve water solubility compared to free bases. Hydrate forms require dry storage to prevent deliquescence .

- Aldehyde-containing analogs () are reactive but less stable, limiting their utility in long-term applications .

Synthetic Utility :

Biological Activity

2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid; hydrochloride; hydrate

- Molecular Formula : C₉H₁₂N₂O₂S·Cl·H₂O

- Molecular Weight : 267.75 g/mol

- LogP : -1.17 (indicating high hydrophilicity) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may exert its effects by:

- Binding to specific enzymes or receptors.

- Modulating cellular signaling pathways.

- Inducing apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is limited, thiazole derivatives often show minimum inhibitory concentrations (MIC) in the range of 1.95–15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely investigated. A related study found that compounds with a similar thiazole structure displayed anti-proliferative effects against various tumor cell lines, leading to cell cycle arrest at the G0/G1 phase. Notably, one compound from this class showed selective inhibition of human B-cell lymphoma cells with no adverse effects on normal human cells .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of thiazole derivatives on cancer cell lines, revealing that certain compounds induced significant apoptosis in cancer cells while sparing normal cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Study 2: Antimicrobial Screening

In vitro antimicrobial assays demonstrated that thiazole derivatives exhibited varying degrees of activity against a panel of bacterial strains. The most active compounds showed MIC values significantly lower than those of standard antibiotics, suggesting potential for development as novel antimicrobial agents .

Comparative Biological Activity Table

| Compound Class | Activity Type | MIC Range (µg/mL) | Target Organisms |

|---|---|---|---|

| Thiazole Derivatives | Antimicrobial | 1.95 - 15.62 | Staphylococcus spp., Enterococcus faecalis |

| Thiazole Derivatives | Anticancer | N/A | Human B-cell lymphoma (BJAB) |

Q & A

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model transition states for substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS or AMBER.

- QSPR Models : Use PubChem descriptors (e.g., topological polar surface area) to correlate structure with reactivity .

Advanced Question: How can conflicting bioactivity results in cell-based assays be systematically addressed?

Methodological Answer :

Contradictory bioactivity often stems from assay conditions or impurity interference. Mitigation strategies:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects.

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., hydrolyzed thiazoles) that may antagonize or enhance activity .

- Counter-Screening : Test against related targets (e.g., kinase panels) to assess selectivity .

Basic Question: What are the environmental handling protocols for this compound given its hydrochloride hydrate form?

Q. Methodological Answer :

- Waste Classification : Classify as WGK 2 (water hazard) based on structural analogs, requiring sealed containers for disposal .

- Neutralization : Treat acidic waste with sodium bicarbonate before disposal to mitigate hydrochloride release.

- Regulatory Compliance : Follow EPA guidelines for halogenated organic compounds (e.g., DTXSID40456966) .

Advanced Question: How can in silico docking studies be optimized to predict binding modes of this compound with protein targets?

Q. Methodological Answer :

- Protein Preparation : Use tools like AutoDock Vina to protonate receptors and assign partial charges.

- Ligand Flexibility : Account for pyrrolidinylmethyl conformational changes via ensemble docking.

- Hydration Effects : Include explicit water molecules in the binding site to model hydrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.